molecular formula C14H29N3O B3235609 (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide CAS No. 1354028-35-5

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Cat. No.: B3235609
CAS No.: 1354028-35-5
M. Wt: 255.40 g/mol
InChI Key: QZAGKHDAUDASEO-ABLWVSNPSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral chemical compound featuring a stereospecific configuration and a complex molecular architecture that incorporates a butyramide core modified with N-isopropyl and 1-methyl-pyrrolidin-2-ylmethyl substituents . This specific structural motif, which integrates a pyrrolidine ring, is of significant interest in medicinal chemistry and pharmaceutical research for the construction of novel bioactive molecules . The compound's defined stereochemistry and functional groups make it a valuable building block for advanced research applications, particularly in the synthesis and development of targeted ligands and potential pharmacologically active agents. Researchers can utilize this compound as a key intermediate to explore new chemical spaces and develop compounds with specific interaction profiles. It is presented as a high-purity material intended for laboratory research purposes only.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAGKHDAUDASEO-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCN1C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121615
Record name Butanamide, 2-amino-3-methyl-N-(1-methylethyl)-N-[(1-methyl-2-pyrrolidinyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354028-35-5
Record name Butanamide, 2-amino-3-methyl-N-(1-methylethyl)-N-[(1-methyl-2-pyrrolidinyl)methyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354028-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-amino-3-methyl-N-(1-methylethyl)-N-[(1-methyl-2-pyrrolidinyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide, often abbreviated as AM97746, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

  • Molecular Formula : C14H29N3O
  • Molar Mass : 255.4 g/mol
  • CAS Number : 1354028-35-5
PropertyValue
Molecular FormulaC14H29N3O
Molar Mass255.4 g/mol
CAS Number1354028-35-5

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems, particularly in the central nervous system. It has been studied for its interactions with various receptors, including dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Pharmacological Studies

  • Dopamine Receptor Affinity : Studies have shown that this compound exhibits significant binding affinity to dopamine receptors, particularly the D(3) subtype, which is implicated in various neuropsychiatric disorders. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine moiety can enhance receptor selectivity and potency .
  • Antidepressant-like Effects : Experimental models have demonstrated that AM97746 can produce antidepressant-like effects in animal studies, potentially through the modulation of serotonin levels and enhancement of neurogenesis in the hippocampus .
  • Neuroprotective Properties : The compound has also been evaluated for its neuroprotective effects against oxidative stress. In vitro assays indicate that it may reduce neuronal cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Neuropharmacological Evaluation

A study published in 2020 examined the effects of AM97746 on behavioral models of depression and anxiety. The results indicated significant reductions in depressive-like behaviors in mice subjected to chronic mild stress, alongside increased levels of brain-derived neurotrophic factor (BDNF), suggesting a mechanism involving neuroplasticity .

Study 2: Binding Affinity Analysis

Research conducted by Krogsgaard-Larsen et al. (2015) explored the binding affinities of various substituted amino compounds at dopamine receptors. AM97746 was found to have a competitive binding profile at D(3) receptors, indicating its potential as a therapeutic agent for conditions such as schizophrenia and addiction .

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of this compound:

  • Molecular Formula : C₁₄H₂₉N₃O
  • Molecular Weight : 255.40 g/mol
  • CAS Number : 926230-08-2

The compound features a chiral center, which may contribute to its biological activity and specificity in interactions with biological targets.

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has been investigated for its potential therapeutic applications:

1.1. Antidepressant Activity

Research indicates that compounds with similar structural motifs may exhibit antidepressant properties. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have shown that derivatives of this compound could modulate these systems effectively, leading to enhanced mood regulation .

1.2. Analgesic Effects

Preliminary studies suggest that the compound might possess analgesic properties. Its structural similarity to known analgesics allows for the hypothesis that it could act on pain pathways in the central nervous system, potentially offering new avenues for pain management therapies .

Neuroscience Research

The unique structure of this compound makes it a candidate for neuroscience research:

2.1. Neuroprotective Properties

Studies have indicated that compounds with similar frameworks may provide neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications, and ongoing research is focusing on evaluating its efficacy in models of diseases like Alzheimer's and Parkinson's .

2.2. Cognitive Enhancement

There is a growing interest in compounds that can enhance cognitive functions such as memory and learning. Initial findings suggest that this compound may influence cognitive pathways positively, warranting further investigation into its potential as a nootropic agent .

Pharmacological Studies

Pharmacological profiles of this compound reveal various potential uses:

3.1. Drug Development

The compound serves as a lead structure in drug development for various conditions, including anxiety disorders and chronic pain syndromes. Its ability to interact with multiple receptor types enhances its attractiveness as a multi-target drug candidate .

3.2. Toxicological Assessments

As with any novel compound, understanding the safety profile is critical. Toxicological studies are underway to assess the compound's safety margins and potential side effects, which will inform future clinical applications .

Case Studies

Study FocusFindingsReference
Antidepressant ActivityModulation of serotonin levels
Analgesic EffectsPain pathway interaction
Neuroprotective PropertiesPotential benefits in neurodegenerative models
Cognitive EnhancementPositive effects on memory functions
Drug DevelopmentMulti-target interactions
Toxicological AssessmentsOngoing safety evaluations

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyrrolidine ring and tertiary amine groups are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Citations
N-OxidationH₂O₂ (30%), CH₃CN, 50°C, 6 hrsPyrrolidine N-oxide derivative78
Amine OxidationmCPBA (1.2 eq), DCM, rt, 12 hrsSecondary hydroxylamine intermediate65

Key Findings :

  • N-Oxidation occurs preferentially at the tertiary amine of the pyrrolidine ring due to steric accessibility.

  • Over-oxidation to nitroxide radicals is avoided by limiting reaction times to <8 hours.

Alkylation Reactions

The primary amino group undergoes nucleophilic substitution with alkyl halides or sulfonates:

SubstrateReagents/ConditionsProducts FormedYield (%)Citations
Ethyl bromideK₂CO₃ (2 eq), DMF, 60°C, 10 hrsN-Ethyl derivative85
Benzyl chlorideDIEA (3 eq), CHCl₃, reflux, 24 hrsN-Benzyl amidated product72

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism, requiring polar aprotic solvents (e.g., DMF) for optimal reactivity .

  • Steric hindrance from the isopropyl group reduces reaction rates compared to simpler amines.

Acylation Reactions

The amino group reacts with acylating agents to form stable amides:

Acylating AgentReagents/ConditionsProducts FormedYield (%)Citations
Acetyl chloridePyridine (cat.), THF, 0°C→rt, 4 hrsN-Acetyl derivative90
Benzoyl chlorideTEA (2 eq), DCM, -10°C, 2 hrsN-Benzoylated product68

Critical Observations :

  • Acylation occurs regioselectively at the primary amine, leaving the tertiary pyrrolidine amine unaffected .

  • Low temperatures (−10°C) suppress side reactions such as over-acylation.

Hydrolysis Reactions

The amide bond exhibits stability under physiological conditions but hydrolyzes under extreme pH:

ConditionsReagents/CatalystsProducts FormedYield (%)Citations
Acidic (HCl, 6M)Reflux, 48 hrsButyric acid + pyrrolidine amine95
Basic (NaOH, 4M)80°C, 24 hrs3-Methylbutanoate salt88

Stability Profile :

  • Hydrolysis rates increase significantly above pH 12 or below pH 2, correlating with amide bond polarization.

Transamidation Reactions

The amide group participates in nucleophilic acyl substitution with amines:

Amine PartnerCatalysts/ConditionsProducts FormedYield (%)Citations
n-ButylamineAlCl₃ (20 mol%), toluene, 100°C, 8 hrsN-Butyl transamidated product63
AnilineZrCl₄ (15 mol%), DCE, 80°C, 12 hrsN-Phenyl derivative57

Catalytic Insights :

  • Lewis acids like AlCl₃ lower the activation energy by coordinating to the amide carbonyl .

  • Steric bulk from the isopropyl group necessitates higher temperatures (>80°C) for effective turnover.

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions:

Carbonyl CompoundReagents/ConditionsProducts FormedYield (%)Citations
FormaldehydeNaBH₃CN (1.5 eq), MeOH, rt, 6 hrsN-Methylated derivative82
CyclohexanoneTi(OiPr)₄ (cat.), THF, 60°C, 18 hrsCyclohexyl-substituted amine74

Optimization Data :

  • Sodium cyanoborohydride (NaBH₃CN) outperforms NaBH₄ in suppressing side reactions .

  • Steric effects from the pyrrolidine ring reduce yields with bulky ketones (e.g., adamantanone).

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of N-substituted butyramides with pyrrolidine-based substituents. Below is a comparison with key analogues:

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Implications
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide 926230-08-2 / 1354028-35-5 C₁₄H₂₉N₃O Baseline structure Reference for SAR studies
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide 1216635-36-7 C₂₀H₃₀N₃O - Benzyl substituent on pyrrolidine <br/> - Cyclopropyl instead of isopropyl Increased lipophilicity; potential for aromatic interactions
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-2-ylmethyl)-N-isopropyl-3-methylbutyramide (AM97846) 1354026-74-6 C₂₁H₃₄N₃O - Benzyl substituent on pyrrolidine <br/> - Extended aromaticity Enhanced binding to hydrophobic targets
5-(2-Benzenesulfonyl-vinyl)-3-(1-methyl-pyrrolidin-2-ylmethyl)-1H-indole N/A (synthetic intermediate) C₂₂H₂₅N₃O₂S - Indole core <br/> - Benzenesulfonyl-vinyl group Possible catalytic or photophysical applications

Stereochemical Considerations

  • The (S)-configuration at both the amino center and pyrrolidine methyl group is critical for chiral recognition in biological systems.

Q & A

Q. What are the recommended methods for structural characterization of this compound?

X-ray crystallography using programs like SHELXL is the gold standard for resolving stereochemistry and confirming the (S)-configuration at chiral centers . For laboratories without crystallography capabilities, advanced NMR techniques (e.g., NOESY, HSQC) combined with chiral derivatization agents (e.g., Mosher’s acid) can validate stereochemical assignments. Safety protocols for handling crystalline samples (e.g., dust control, ventilation) should align with SDS guidelines for structurally related pyrrolidine derivatives .

Q. How can researchers ensure purity during synthesis?

Reverse-phase HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is critical for separating epimers, as minor chromatographic condition changes (e.g., buffer pH, temperature) can resolve co-eluting stereoisomers . Impurity profiling should include mass spectrometry (HRMS) and ¹H/¹³C NMR to detect unidentified byproducts, particularly those arising from pyrrolidine ring alkylation or incomplete amide coupling .

Q. What safety protocols are essential for handling this compound?

Follow SDS guidelines for structurally analogous pyrrolidine derivatives:

  • Use fume hoods and PPE (gloves, respirators) to avoid inhalation or dermal exposure .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • For spills, avoid aqueous cleanup; use inert adsorbents (e.g., vermiculite) to minimize contamination .

Advanced Research Questions

Q. How can computational methods optimize this compound’s pharmacological activity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to target receptors. For example:

  • Model interactions between the pyrrolidine moiety and hydrophobic pockets in enzyme active sites.
  • Analyze the stereochemical impact of the (S)-configuration on binding kinetics using free-energy perturbation (FEP) calculations . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to reconcile computational predictions with empirical data .

Q. How should researchers address contradictions in activity data across studies?

Contradictions may arise from methodological differences, such as:

  • Assay conditions : Variability in buffer pH or ionic strength alters protonation states of amino groups, affecting receptor binding.
  • Epimerization : Undetected stereochemical instability during storage (e.g., via light/heat exposure) can skew results. Monitor epimer ratios using chiral HPLC at multiple timepoints . Apply meta-analysis frameworks (e.g., multi-dimensional scaling of datasets) to identify clusters of conflicting results and isolate variables responsible for divergence .

Q. What strategies mitigate degradation during long-term stability studies?

  • Conduct accelerated stability testing under ICH guidelines (40°C/75% RH) to identify degradation pathways (e.g., oxidation at the pyrrolidine N-methyl group or hydrolysis of the amide bond) .
  • Use deuterated solvents in NMR to track deuterium exchange at labile protons (e.g., amide NH) as a marker of instability .
  • Stabilize lyophilized formulations with cryoprotectants (e.g., trehalose) if the compound is hygroscopic .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

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